Cas no 476284-84-1 ((1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate)
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate Chemical and Physical Properties
Names and Identifiers
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- (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate
- Oprea1_146319
- F0336-0102
- AKOS024575842
- benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate
- 476284-84-1
- 1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate
-
- Inchi: 1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2
- InChI Key: ZCIDOVWHHWIBJR-UHFFFAOYSA-N
- SMILES: S1C(COC(C2C=CC(=CC=2)CC2C=CC=CC=2)=O)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 359.09799996g/mol
- Monoisotopic Mass: 359.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 67.4Ų
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0336-0102-2μmol |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-5μmol |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-10μmol |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-20μmol |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-1mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-2mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-3mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-4mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-5mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0336-0102-10mg |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate |
476284-84-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate
Recent Advances in the Study of (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate (CAS: 476284-84-1)
The compound (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate (CAS: 476284-84-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural optimization of (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of several analogs of this compound, with modifications aimed at improving its solubility and metabolic stability. The researchers employed a combination of computational modeling and experimental techniques to identify key structural features that contribute to its biological activity.
In vitro and in vivo studies have demonstrated that (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate exhibits promising anti-inflammatory and anticancer properties. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound inhibits the activity of specific inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a novel anti-inflammatory agent. Additionally, preliminary findings from a separate study indicated that the compound induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer therapeutic.
The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate has been a key area of investigation. A study conducted by a team at the University of Cambridge (2024) utilized molecular docking and dynamics simulations to explore the compound's interactions with target proteins. The results suggested that the compound binds to the active site of specific kinases, thereby modulating their activity. These findings provide valuable insights into the compound's potential as a kinase inhibitor and its applicability in treating kinase-driven diseases.
Despite the promising results, challenges remain in the development of (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate as a therapeutic agent. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on formulating the compound into nanoparticle-based delivery systems to enhance its bioavailability and reduce systemic toxicity. A study published in the International Journal of Pharmaceutics (2024) reported the successful encapsulation of the compound in polymeric nanoparticles, which demonstrated improved drug release profiles and reduced cytotoxicity in animal models.
In conclusion, (1,3-benzothiazol-2-yl)methyl 4-benzylbenzoate (CAS: 476284-84-1) represents a promising candidate for further drug development, particularly in the areas of inflammation and oncology. Ongoing research efforts are expected to provide deeper insights into its pharmacological profile and therapeutic potential. Future studies should focus on optimizing its chemical structure, improving its delivery systems, and conducting comprehensive toxicity assessments to pave the way for clinical trials.
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